molecular formula C21H37N5O8 B14223054 L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine CAS No. 823233-50-7

L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine

Cat. No.: B14223054
CAS No.: 823233-50-7
M. Wt: 487.5 g/mol
InChI Key: HRISAIXWNGCZDJ-KARBZBNUSA-N
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Description

L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine is a pentapeptide composed of the amino acids leucine, alanine, proline, serine, and threonine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine and threonine residues can yield hydroxylated peptides, while substitution reactions can produce peptide analogs with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
  • L-Phenylalanyl-L-proline
  • L-Prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-proline

Uniqueness

L-Leucyl-L-alanyl-L-prolyl-L-seryl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it suitable for specific applications in research and industry.

Properties

CAS No.

823233-50-7

Molecular Formula

C21H37N5O8

Molecular Weight

487.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H37N5O8/c1-10(2)8-13(22)17(29)23-11(3)20(32)26-7-5-6-15(26)19(31)24-14(9-27)18(30)25-16(12(4)28)21(33)34/h10-16,27-28H,5-9,22H2,1-4H3,(H,23,29)(H,24,31)(H,25,30)(H,33,34)/t11-,12+,13-,14-,15-,16-/m0/s1

InChI Key

HRISAIXWNGCZDJ-KARBZBNUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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